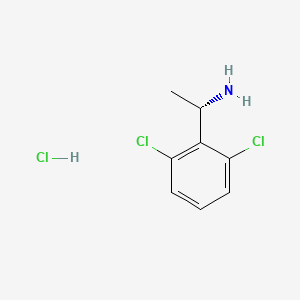

(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride

Description

Significance of Enantiomerically Pure Chiral Amines in Synthetic Chemistry

Enantiomerically pure chiral amines are indispensable tools in modern synthetic chemistry, largely due to their critical role in the pharmaceutical and agrochemical industries. The three-dimensional arrangement of atoms in a molecule can lead to dramatic differences in biological activity. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful effects.

These chiral amines are vital for several reasons:

Chiral Building Blocks: They are incorporated into the synthesis of more complex molecules, introducing a specific, desired stereochemistry. A significant portion of pharmaceutical drugs, estimated to be over 80%, contain amine functionalities, many of which are chiral. yale.edu

Asymmetric Catalysis: They can act as chiral ligands for metal catalysts or as organocatalysts themselves, facilitating reactions that produce a significant excess of one enantiomer over the other. frontiersin.org This process, known as asymmetric synthesis, is a highly efficient method for producing enantiopure compounds. frontiersin.org

Resolving Agents: Chiral amines are frequently used to separate racemic mixtures (a 1:1 mixture of two enantiomers). By reacting a racemic acid with a single enantiomer of a chiral amine, diastereomeric salts are formed which can often be separated by physical means like crystallization. rsc.org

Overview of (S)-1-(2,6-Dichlorophenyl)ethanamine Hydrochloride within Chiral Amine Research Context

Within the diverse family of chiral amines, this compound is a compound of significant interest. Its structure is characterized by an ethanamine backbone attached to a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions. This specific substitution pattern imparts unique steric and electronic properties to the molecule. The hydrochloride salt form enhances its stability and handling characteristics, making it suitable for various laboratory applications.

This compound serves as a valuable intermediate in the synthesis of a range of organic molecules, including pharmaceutical precursors. midas-pharma.com Its defined stereochemistry at the carbon atom bearing the amine group makes it a useful tool for introducing chirality in asymmetric synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-(2,6-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWKCUFYMDZATP-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704388 | |

| Record name | (1S)-1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121443-79-6 | |

| Record name | (1S)-1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 2,6 Dichlorophenyl Ethanamine Hydrochloride

Strategies for Asymmetric Synthesis

Asymmetric synthesis offers an efficient route to enantiomerically pure compounds by avoiding the loss of 50% of the material inherent in classical resolution of racemates. Various catalytic methods have been developed to achieve high enantioselectivity in the synthesis of chiral amines like (S)-1-(2,6-Dichlorophenyl)ethanamine.

Biocatalytic Approaches (e.g., Enzymatic Reductions)

Biocatalysis has emerged as a powerful tool in organic synthesis due to the high selectivity and mild reaction conditions offered by enzymes. rjeid.com For the synthesis of chiral amines, enzymes such as amine dehydrogenases can be employed for reductive amination. rjeid.com These biocatalysts facilitate the conversion of a prochiral ketone to the corresponding chiral amine with high enantiomeric excess. The use of enzyme kits with ready-to-use biocatalysts simplifies the access to these essential bioactive compounds. rjeid.com

| Enzyme Type | Reaction | Substrate | Product | Key Advantages |

| Amine Dehydrogenase | Reductive Amination | 2,6-Dichloroacetophenone | (S)-1-(2,6-Dichlorophenyl)ethanamine | High enantioselectivity, Mild reaction conditions |

Asymmetric Catalytic Hydrogenation and Other Stereoselective Reductions

Asymmetric hydrogenation of prochiral ketones is a widely used method to produce chiral secondary alcohols, which can be precursors to chiral amines. mdpi.com This process typically involves the use of a chiral catalyst, often a complex of a transition metal like ruthenium or iridium, with chiral ligands. mdpi.compku.edu.cnprinceton.edu The choice of catalyst and reaction conditions is crucial for achieving high conversion and enantiomeric excess (ee). mdpi.com For instance, Noyori-type catalysts are known for their excellent performance in the asymmetric hydrogenation of various prochiral substrates. mdpi.com

Another related technique is asymmetric transfer hydrogenation, which utilizes a hydrogen donor like isopropanol (B130326) or formic acid in place of molecular hydrogen. researchgate.net This method can also provide high enantioselectivities and offers advantages in terms of operational simplicity. researchgate.net

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Chiral Ru complexes | Asymmetric Hydrogenation | Prochiral ketones | Often >90% |

| Knölker-type iron complexes | Asymmetric Transfer Hydrogenation | Various ketones | Up to 70% |

| L-Proline stabilized Iridium | Asymmetric Hydrogenation | Acetophenone derivatives | 71.3% - 79.8% pku.edu.cn |

Enantioselective Addition Reactions

Enantioselective addition reactions, such as the Michael addition, represent another strategy for creating chiral centers with high stereocontrol. rsc.orgrsc.org In the context of synthesizing precursors to (S)-1-(2,6-Dichlorophenyl)ethanamine, this could involve the addition of a nucleophile to a prochiral α,β-unsaturated compound. The use of chiral organocatalysts, such as thioureas derived from chiral diamines, can effectively control the stereochemical outcome of the reaction, leading to the desired enantiomer with high yield and enantioselectivity. rsc.org

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a classical and still widely used method for separating enantiomers from a racemic mixture. wikipedia.org This approach relies on the principle of converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

Diastereomeric Salt Formation with Chiral Acids

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. wikipedia.orglibretexts.org The racemic mixture of 1-(2,6-Dichlorophenyl)ethanamine (B7899939) is reacted with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. libretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org

| Chiral Resolving Agent | Type | Application |

| (+)-Tartaric acid | Acid | Resolution of racemic bases libretexts.org |

| (-)-Malic acid | Acid | Resolution of racemic bases libretexts.org |

| (-)-Mandelic acid | Acid | Resolution of racemic bases libretexts.org |

| (+)-Camphor-10-sulfonic acid | Acid | Resolution of racemic bases libretexts.org |

| (S)-Naproxen | Acid | Resolution of 1-(2-hydroxyphenyl)ethylamines rsc.org |

| Dibenzoyl-L-tartaric acid | Acid | Resolution of 1-(2-hydroxyphenyl)ethylamines rsc.org |

The efficiency of chiral resolution by diastereomeric salt formation is highly dependent on the choice of solvent. The solvent's properties, such as its dielectric constant and its ability to form hydrogen bonds, can significantly influence the solubility of the diastereomeric salts and, consequently, the efficiency of the separation. rsc.orgnih.gov For instance, in the resolution of 1-(2-hydroxyphenyl)ethylamines, aqueous alcohols were found to be effective solvents, with incorporated water molecules reinforcing the hydrogen-bonding network in the less-soluble diastereomeric salt. rsc.org The selection of an appropriate solvent system is therefore a critical step in optimizing the resolution process.

Optimization of Crystallization and Recrystallization Processes

The isolation and purification of the target enantiomer, (S)-1-(2,6-Dichlorophenyl)ethanamine, often involves diastereomeric salt crystallization. This process's efficiency hinges on optimizing crystallization and recrystallization, which can be systematically approached by manipulating various parameters. nih.govnih.gov

Key parameters that are often varied during the optimization of crystallization include:

Macromolecule Concentration: Adjusting the concentration of the diastereomeric salt solution. nih.gov

Precipitant Concentration: Modifying the concentration of the agent used to induce crystallization. nih.gov

Temperature: Controlling the temperature at which crystallization occurs. nih.govnih.gov

pH: Adjusting the pH of the solution can significantly impact the solubility of the diastereomeric salts. nih.gov

Solvent System: The choice of solvent is critical. A suitable solvent should dissolve the compound at high temperatures but have low solubility at lower temperatures to maximize yield upon cooling. umass.edu

A common technique involves dissolving the diastereomeric salt mixture in a minimum amount of a boiling solvent and then allowing it to cool slowly. umass.edu This slow cooling process promotes the formation of pure crystals of the less soluble diastereomer. The efficiency of this separation is dependent on the different solubility profiles of the two diastereomeric salts. rsc.org For instance, in the resolution of racemic 1-(2,6-dichlorophenyl)ethanamine, (R)-mandelic acid can be used to selectively crystallize the (R)-enantiomer hydrochloride.

To enhance the purity of the desired enantiomer, multiple recrystallization steps may be necessary. Each recrystallization step involves dissolving the crystals in a fresh portion of hot solvent and allowing them to recrystallize upon cooling, which further removes impurities. whiterose.ac.uk The optimization process aims to achieve the highest possible yield and enantiomeric purity with the minimum number of recrystallization steps.

Kinetic Resolution Strategies

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. jocpr.com This approach is particularly valuable in the synthesis of enantiomerically pure amines.

Enzymatic kinetic resolution has emerged as a powerful and environmentally friendly strategy. mdpi.com Lipases are a common class of enzymes used for this purpose due to their availability, stability, and broad substrate scope. jocpr.comresearchgate.netnih.gov In a typical lipase-catalyzed kinetic resolution of a racemic amine, one enantiomer is selectively acylated, leaving the other enantiomer unreacted. google.comrsc.org The resulting acylated product and the unreacted amine can then be separated.

Several factors can be optimized to improve the efficiency and enantioselectivity of enzymatic kinetic resolutions:

Enzyme Selection: Different lipases can exhibit varying degrees of enantioselectivity for a particular substrate. mdpi.comnih.gov For example, Candida antarctica lipase (B570770) B (CALB) is a frequently used and highly effective biocatalyst for the resolution of various amines. rsc.orgbeilstein-journals.orgnih.gov

Acyl Donor: The choice of the acyl donor can significantly influence the reaction rate and enantioselectivity. beilstein-journals.orgnih.gov Alkyl methoxyacetates have been shown to enhance reaction rates in lipase-catalyzed resolutions. beilstein-journals.org

Solvent: The reaction medium can affect enzyme activity and stability. mdpi.com

Temperature: Temperature can influence both the reaction rate and the enzyme's stability. nih.gov

A significant drawback of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.govnih.gov To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.govnih.gov This allows for a theoretical yield of up to 100% of the desired enantiomer. nih.gov

Preparative Chiral Chromatography for Enantiomer Separation

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale, providing access to enantiomerically pure compounds. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comsigmaaldrich.com

Simulated Moving Bed (SMB) chromatography is a continuous, multi-column chromatographic process that has become a preferred technique for large-scale enantiomer separations in the pharmaceutical industry. nih.govresearchgate.netcarbogen-amcis.com SMB offers several advantages over traditional batch chromatography, including higher productivity, reduced solvent consumption, and higher purity of the separated enantiomers. nih.govcarbogen-amcis.com

The development of an SMB separation process typically involves the following steps:

Solubility Screening: Determining the solubility of the racemic mixture in various solvents. carbogen-amcis.com

CSP and Eluent Screening: Identifying a suitable combination of a chiral stationary phase and a mobile phase (eluent) using analytical high-performance liquid chromatography (HPLC) columns. carbogen-amcis.comnih.gov

Parameter Optimization: Fine-tuning operational parameters such as flow rates and switching times to achieve the desired purity for both enantiomer streams. carbogen-amcis.compurdue.edu

The performance of an SMB system is influenced by various parameters, including particle size of the stationary phase, column dimensions, and feed concentration. purdue.edu Optimization of these parameters can lead to maximized productivity and minimized separation costs. purdue.edu Chiral HPLC methods are essential for monitoring the enantiomeric purity of the fractions obtained from preparative separations. nih.govmdpi.comresearchgate.net

Precursor-Based Synthetic Routes

Reduction of Corresponding Ketone or Aldehyde Precursors

A common and direct approach to the synthesis of chiral amines is the asymmetric reduction of their corresponding prochiral ketone or aldehyde precursors. nih.gov For the synthesis of (S)-1-(2,6-Dichlorophenyl)ethanamine, the precursor would be 2',6'-dichloroacetophenone. chemicalbook.com

Reductive Amination: This is a widely used method that involves the conversion of a ketone or aldehyde to an amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The process typically involves two main steps: the formation of an imine intermediate from the carbonyl compound and an amine, followed by the reduction of the imine to the desired amine. wikipedia.orgmasterorganicchemistry.com The reaction can often be performed as a one-pot process. wikipedia.org Various reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. wikipedia.orgmasterorganicchemistry.com

Asymmetric Reduction: To obtain the desired (S)-enantiomer with high enantiomeric excess, asymmetric reduction methods are employed. This can be achieved through the use of chiral catalysts or biocatalysts.

Chemo-catalysis: Chiral metal complexes, such as those based on rhodium or iridium, can be used to catalyze the asymmetric hydrogenation of imines or the direct reductive amination of ketones. libretexts.orgliv.ac.uk Another approach involves the use of chiral boron-based reagents for the asymmetric reduction of prochiral ketones. iupac.org

Biocatalysis: Enzymes, particularly transaminases and alcohol dehydrogenases, offer a green and highly selective alternative for the synthesis of chiral amines. nih.govnih.govacs.orgresearchgate.net Transaminases can catalyze the conversion of a ketone to an amine using an amino donor, often achieving high enantioselectivity. acs.orgresearchgate.net Alcohol dehydrogenases can be used for the asymmetric reduction of ketones to chiral alcohols, which can then be converted to the corresponding amine. nih.gov

| Precursor | Reaction Type | Reagents/Catalysts | Product |

| 2',6'-Dichloroacetophenone | Reductive Amination | Amine source, Reducing agent (e.g., NaBH3CN) | (±)-1-(2,6-Dichlorophenyl)ethanamine |

| 2',6'-Dichloroacetophenone | Asymmetric Reductive Amination | Amine source, Chiral catalyst (e.g., Rhodium complex), H2 | (S)-1-(2,6-Dichlorophenyl)ethanamine |

| 2',6'-Dichloroacetophenone | Asymmetric Transfer Hydrogenation | Chiral Ru catalyst, Formic acid/triethylamine | (S)-1-(2,6-Dichlorophenyl)ethanol (intermediate) |

| 2',6'-Dichloroacetophenone | Biocatalytic Amination | Transaminase, Amino donor | (S)-1-(2,6-Dichlorophenyl)ethanamine |

Utilization of Dichlorophenyl Derivatives as Starting Materials

The synthesis of (S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride can also commence from various dichlorophenyl derivatives. A key precursor in many synthetic routes is 2',6'-dichloroacetophenone. chemicalbook.com

One common industrial approach involves the multi-step synthesis starting from readily available dichlorobenzene isomers. For example, a synthetic pathway could involve the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) to produce 2,6-dichloroacetophenone. This ketone then serves as the direct precursor for the chiral amine through methods described in the previous section, such as asymmetric reductive amination or reduction followed by introduction of the amino group.

Another potential route could start from 2,6-dichlorobenzonitrile. The nitrile group can be converted to a methyl ketone via a Grignard reaction with a methylmagnesium halide, yielding 2,6-dichloroacetophenone. Subsequently, this ketone can be transformed into the target chiral amine.

Considerations for Scalable Synthesis in Research

The transition of a synthetic route from a laboratory scale to a larger, industrial scale requires careful consideration of several factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. google.com

Process Optimization:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, concentration, and reaction time is crucial for maximizing yield and minimizing by-product formation.

Catalyst Loading: For catalytic reactions, minimizing the amount of catalyst needed without compromising efficiency is a key economic driver. beilstein-journals.org Catalyst recovery and recycling are also important considerations.

Solvent Choice: The selection of solvents should prioritize those that are effective, safe, inexpensive, and have a minimal environmental impact. "One-pot" processes, where multiple reaction steps are conducted in the same solvent without intermediate purification, can significantly improve efficiency. google.com

Separation and Purification:

Crystallization vs. Chromatography: While preparative chromatography can provide high purity, crystallization is often more economical for large-scale production. researchgate.net Developing robust crystallization processes for diastereomeric salts or the final product is often a key focus in process development. rsc.orgwhiterose.ac.uk

Product Isolation: Efficient methods for isolating the final product, such as filtration and drying, need to be established and optimized for large-scale equipment.

Economic and Regulatory Factors:

Regulatory Compliance: The synthesis must comply with regulatory requirements, particularly for pharmaceutical applications. This includes thorough documentation and control of the manufacturing process.

Dynamic kinetic resolution and continuous processes like SMB chromatography are examples of advanced methodologies that are well-suited for scalable and efficient production of enantiomerically pure compounds. beilstein-journals.orgacs.org

Stereochemical Investigations and Chiral Control in Synthesis

Principles of Enantioselective Recognition

Enantioselective recognition is the process by which a chiral entity interacts differently with the two enantiomers of a racemic compound. This principle is the foundation of chiral resolution. In the case of resolving a racemic amine, such as 1-(2,6-Dichlorophenyl)ethanamine (B7899939), a chiral resolving agent—typically an enantiomerically pure acid—is introduced to the racemic mixture. veranova.com

The reaction between the racemic amine ((R)- and (S)-enantiomers) and a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) results in the formation of a pair of diastereomeric salts:

[(S)-1-(2,6-Dichlorophenyl)ethanamine] • [L-tartrate]

[(R)-1-(2,6-Dichlorophenyl)ethanamine] • [L-tartrate]

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical and chemical characteristics, including solubility, melting point, and crystal structure. acs.orgquora.com This difference is due to the distinct three-dimensional arrangements of the atoms in the diastereomeric pairs. The chiral resolving agent provides a reference point that allows for the "differentiation" of the two enantiomers, creating two unique chemical entities. The efficiency of this recognition and subsequent separation depends on the degree of difference in the physicochemical properties of the resulting diastereomeric salts. aiche.org

Impact of Chiral Center Configuration on Reaction Pathways and Selectivity

The configuration of a chiral center, such as the one in (S)-1-(2,6-Dichlorophenyl)ethanamine, plays a crucial role in directing the stereochemical outcome of subsequent chemical transformations. When a chiral molecule is used as a starting material, substrate, or catalyst, its inherent chirality can influence the formation of new stereocenters, a process known as asymmetric synthesis.

Chiral amines are frequently employed as "chiral auxiliaries." nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. harvard.edu For example, a chiral amine like (S)-1-phenylethylamine, which is structurally similar to the title compound, can be reacted with an achiral carboxylic acid to form a chiral amide. The steric hindrance provided by the chiral auxiliary can then direct the approach of a reagent to one face of the molecule over the other, leading to a highly diastereoselective alkylation or other modification. thieme-connect.com After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse. mdpi.com

This principle is vital in drug synthesis, where the specific (S) configuration of an intermediate like 1-(2,6-Dichlorophenyl)ethanamine can be essential for building the correct three-dimensional structure of a more complex active pharmaceutical ingredient. The chiral center acts as a foundational element, ensuring that subsequent additions or modifications occur with the correct spatial orientation, ultimately dictating the final product's biological activity.

Mechanistic Studies of Diastereoselective Interactions in Resolution Processes

The mechanism of chiral resolution via diastereomeric salt formation is fundamentally a process of selective crystallization, driven by differences in the crystal lattice energies of the diastereomeric salts. rsc.org The separation of racemic 1-(2,6-Dichlorophenyl)ethanamine using a chiral acid like tartaric acid is a prime example of this technique.

When the racemic amine and the chiral resolving agent are combined in a suitable solvent, two diastereomeric salts are formed. Due to their different molecular shapes and intermolecular interaction possibilities (such as hydrogen bonding and van der Waals forces), these two salts will have different solubilities. quora.com In a successful resolution, one diastereomeric salt is significantly less soluble than the other in the chosen solvent. quora.com

This difference in solubility allows for fractional crystallization. As the solution is cooled or the solvent is slowly evaporated, the less soluble diastereomer crystallizes out of the solution first, while the more soluble diastereomer remains in the mother liquor. rsc.org Filtration of the crystals separates them from the solution, thus achieving the separation of the original enantiomers.

| Diastereomeric Salt | Interaction with Resolving Agent (e.g., L-Tartaric Acid) | Expected Solubility | State After Crystallization |

|---|---|---|---|

| (S)-Amine • (L)-Acid | Forms a more stable, tightly packed crystal lattice. | Lower | Solid (Precipitate) |

| (R)-Amine • (L)-Acid | Forms a less stable, less ordered crystal lattice. | Higher | Dissolved (in Mother Liquor) |

Mechanistic studies often involve X-ray crystallography to analyze the crystal structures of the diastereomeric salts. These studies can reveal the specific intermolecular interactions responsible for the stability and lower solubility of the desired salt. For example, analysis of salts formed between amines and tartaric acid often shows extensive hydrogen-bonding networks. rsc.org The compatibility in shape and the ability to form an optimal hydrogen-bonding network between the (S)-amine and the L-tartaric acid can lead to a more thermodynamically stable crystal lattice, resulting in its preferential crystallization. rsc.orgresearchgate.net The choice of solvent is also critical, as it can influence the solubility of the salts and even become incorporated into the crystal lattice, altering the outcome of the resolution. researchgate.net

Once the less soluble diastereomeric salt is isolated and purified (often by recrystallization), the chiral resolving agent is removed by treatment with a base. This liberates the enantiomerically pure (S)-1-(2,6-Dichlorophenyl)ethanamine, which can then be converted to its hydrochloride salt.

Advanced Analytical Strategies for Enantiomeric Characterization of S 1 2,6 Dichlorophenyl Ethanamine Hydrochloride

Chiral Chromatographic Methods for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities, leading to their separation. This can be accomplished by using a chiral stationary phase (CSP), a chiral mobile phase additive, or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a conventional achiral stationary phase. For primary amines like 1-(2,6-dichlorophenyl)ethanamine (B7899939), direct separation on a CSP is often the preferred approach due to its efficiency and convenience. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a widely adopted and effective method for the enantiomeric separation of various drug compounds. nih.gov The selection of an appropriate CSP is crucial and is often based on the structural and functional groups of the analyte. For primary amines such as (S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are frequently successful. nih.govchromatographyonline.com These CSPs, often coated or immobilized on a silica (B1680970) support, possess chiral cavities and functional groups that can engage in stereoselective interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, with the enantiomers.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326), plays a significant role in achieving optimal separation. chromatographyonline.com The addition of small amounts of acidic or basic additives to the mobile phase can also improve peak shape and resolution, particularly for basic compounds like amines. chromatographyonline.com

Illustrative HPLC-CSP Parameters for Enantiomeric Purity of 1-(2,6-Dichlorophenyl)ethanamine:

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer |

Gas Chromatography (GC) for Chiral Analysis

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the enantiomeric separation of volatile compounds. For primary amines, derivatization is often necessary to improve volatility and thermal stability, as well as to enhance chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents that react with the amine group. The resulting trifluoroacetamide (B147638) derivatives are more volatile and can be readily analyzed by GC.

The choice of the chiral stationary phase is critical for achieving separation. Cyclodextrin-based CSPs are particularly effective for a wide range of chiral compounds, including derivatized amines. These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers preferentially, leading to different retention times.

Hypothetical GC-FID Data for Derivatized 1-(2,6-Dichlorophenyl)ethanamine:

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-N-(1-(2,6-dichlorophenyl)ethyl)-2,2,2-trifluoroacetamide | 12.5 | 0.5 |

| (S)-N-(1-(2,6-dichlorophenyl)ethyl)-2,2,2-trifluoroacetamide | 13.2 | 99.5 |

Supercritical Fluid Chromatography (SFC) in Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. nih.govchromatographyonline.com SFC typically utilizes supercritical carbon dioxide as the main mobile phase, often modified with a small amount of a polar organic solvent like methanol (B129727) or ethanol. chromatographyonline.com

Similar to HPLC, the separation in SFC is achieved using a chiral stationary phase. Polysaccharide-based CSPs are also widely used and have demonstrated excellent performance in SFC for the separation of a broad range of chiral compounds, including primary amines. chromatographyonline.comphenomenex.com The use of additives in the modifier, such as trifluoroacetic acid and triethylamine, can significantly improve peak shape and selectivity for basic analytes. chromatographyonline.com Due to the low viscosity of the supercritical fluid mobile phase, higher flow rates can be used without a significant loss in efficiency, leading to rapid separations. chromatographyonline.comchromatographyonline.com

Capillary Electrophoresis (CE) using Chiral Selectors

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral analysis by incorporating a chiral selector into the background electrolyte. dergipark.org.trresearchgate.net For the enantiomeric separation of basic compounds like this compound, which are cationic at low pH, cyclodextrins and their derivatives are the most commonly used chiral selectors. sci-hub.boxnih.gov

The principle of separation in chiral CE is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. The magnitude of this difference, and thus the degree of separation, can be influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage. sci-hub.boxnih.gov

Spectroscopic Techniques for Enantiomeric Purity Assessment

While chromatography is primarily a separation technique, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can also be employed to assess enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a chiral compound through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). rsc.orgresearchgate.net In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.

Chiral Solvating Agents (CSAs), also known as chiral shift reagents, are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers through non-covalent interactions. researchgate.netnih.gov This results in different magnetic environments for the corresponding nuclei in the two enantiomers, leading to separate signals in the NMR spectrum. nih.gov The enantiomeric excess can then be determined by integrating the signals of the respective enantiomers. For a primary amine, a suitable CSA would be a chiral acid that can form a salt with the amine.

Alternatively, the amine can be reacted with a chiral derivatizing agent (CDA) to form a covalent bond, resulting in a pair of diastereomers. These diastereomers have distinct physical and chemical properties, including different NMR spectra, allowing for the quantification of their relative amounts.

Derivatization Strategies for Enantiomeric Analysis

Indirect methods for chiral separation rely on the reaction of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org This reaction transforms the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated and quantified using standard, achiral analytical techniques. nih.govlibretexts.org For a primary amine like 1-(2,6-Dichlorophenyl)ethanamine, the amino group serves as an excellent handle for various derivatization reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, and the formation of diastereomers allows for the use of widely available achiral stationary phases for enantiomeric separation. heraldopenaccess.uschiralpedia.com The process involves reacting the amine with a suitable CDA to form stable diastereomeric derivatives that exhibit different retention times on the chromatographic column. nih.gov

The selection of a CDA is critical and is based on factors such as reactivity with the primary amine group, the stability of the resulting diastereomers, and the presence of a chromophore or fluorophore to facilitate sensitive detection. nih.gov Reagents containing isothiocyanate, isocyanate, or activated carboxyl groups are commonly employed for this purpose. nih.govheraldopenaccess.us The diastereomeric derivatives can then be resolved on a standard reversed-phase column (e.g., C18) and quantified based on their peak areas. science.gov The degree of separation, or resolution (Rs), is influenced by the structural differences between the diastereomers. nih.gov

| Chiral Derivatizing Agent (CDA) Type | Example Reagent | Functional Group Reacted | Detection Method | Key Advantages |

|---|---|---|---|---|

| Isothiocyanates | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary Amine | UV | Forms stable thiourea (B124793) derivatives; good resolution for many amines. |

| Chloroformates | (-)-Menthyl chloroformate | Primary Amine | UV | Reacts readily to form carbamate (B1207046) diastereomers. |

| Fluorescent Reagents | (S)-N-(4-carboxybenzyl)pyrrolidine-2-carboxylic acid (CBZ-Pro) activated ester | Primary Amine | Fluorescence, MS | Provides high sensitivity for trace-level analysis. |

| Triazine-based Reagents | Dichloro-s-triazine reagents with L-amino acid auxiliaries | Primary Amine | UV | Rapid derivatization, often under microwave irradiation. science.gov |

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation. doi.org The strategy involves using a CDA to convert the enantiomers into diastereomers, which are distinguishable in the NMR spectrum. wikipedia.org The differing spatial arrangement of the atoms in the diastereomers leads to distinct chemical shifts (δ) for corresponding nuclei, allowing for quantification by integrating the well-resolved signals. researchgate.net

One of the most well-established CDAs for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid, and its more reactive acyl chloride derivative. wikipedia.orgbath.ac.uk Reaction with a chiral amine forms a pair of diastereomeric Mosher's amides. acs.org The magnetically anisotropic phenyl group of the Mosher's reagent creates a different chemical environment for the protons in each of the diastereomers, resulting in separate signals in the ¹H NMR spectrum. The presence of the trifluoromethyl group also allows for analysis using ¹⁹F NMR spectroscopy, which often provides a cleaner spectrum with well-separated signals. wikipedia.org

More recent protocols involve three-component systems, such as the condensation of a primary amine with an aldehyde-substituted boronic acid (e.g., 2-formylphenylboronic acid) and an enantiopure chiral selector like 1,1'-bi-2-naphthol (B31242) (BINOL) or pinanediol. researchgate.netnih.govacs.org This reaction quantitatively forms a pair of diastereomeric iminoboronate esters, which exhibit sharp, baseline-resolved signals for the imine proton in a region of the ¹H NMR spectrum that is typically free from other resonances. researchgate.netresearchgate.net

| Chiral Derivatizing Agent (CDA) | Resulting Derivative | NMR Nucleus | Typical Diagnostic Signal | Key Advantages |

|---|---|---|---|---|

| (R)- or (S)-Mosher's acid chloride | Diastereomeric amides | ¹H, ¹⁹F | Protons adjacent to the amine; CF₃ group | Widely applicable; ¹⁹F NMR provides a clean baseline and high resolution. wikipedia.orgbath.ac.uk |

| 2-Formylphenylboronic acid + (S)-BINOL | Diastereomeric iminoboronate esters | ¹H | Imino proton (CH=N) | Provides baseline-resolved signals in an uncongested spectral region. researchgate.netresearchgate.net |

| (1S,2S)-2-(2,3-Anthracenedicarboximido)cyclohexanecarboxylic acid | Diastereomeric amides | ¹H | Protons on the amine's chiral center | Can be used for HPLC with fluorescence detection as well as NMR. nih.gov |

Method Validation and Quantitative Analysis of Enantiomeric Excess

Once an analytical strategy is developed, it must be rigorously validated to ensure it is fit for its intended purpose, which in this case is the accurate quantification of the enantiomeric purity of this compound. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2). ich.orgamsbiopharma.com

The quantitative goal is to determine the enantiomeric excess (% ee), which is a measure of the purity of the sample with respect to one enantiomer. It is calculated from the relative amounts of the major (S) and minor (R) enantiomers, which can be determined from the peak areas in a chromatogram or the signal integrals in an NMR spectrum. heraldopenaccess.usacs.org

Formula for Enantiomeric Excess: % ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100

The validation process involves assessing several key performance characteristics to demonstrate the method's reliability, accuracy, and precision. chromatographyonline.comresearchgate.netbanglajol.info

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, most importantly its counter-enantiomer. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the diastereomeric peaks in HPLC or distinct, non-overlapping signals in NMR.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis. A correlation coefficient (r²) close to 1.0 is desired. banglajol.info

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on samples spiked with known quantities of the minor enantiomer. rasayanjournal.co.in

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assessed over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Assessed within the same laboratory but on different days, with different analysts, or on different equipment. Precision is typically expressed as the relative standard deviation (%RSD). banglajol.info

Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be determined with acceptable precision and accuracy. This is a critical parameter for methods designed to control enantiomeric impurities. rasayanjournal.co.in

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in

| Validation Parameter | Description | Typical Acceptance Criterion (for impurity quantification) |

|---|---|---|

| Specificity | Demonstrates separation of diastereomers. | Chromatography: Baseline resolution (Rs > 1.5). NMR: Baseline-resolved signals. |

| Linearity | Correlation between concentration and response for the minor enantiomer. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of measured value to true value, assessed by % recovery. | Recovery typically within 80-120% at the LOQ level. |

| Precision (%RSD) | Agreement among repeated measurements. | Repeatability and Intermediate Precision %RSD ≤ 10-20% at the LOQ. |

| Limit of Quantitation (LOQ) | Lowest amount quantifiable with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Must be at or below the reporting threshold for the impurity. |

| Robustness | Method's resistance to small changes in parameters. | System suitability parameters (e.g., resolution) remain within acceptable limits. |

Derivatization and Functionalization for Advanced Chemical Synthesis

N-Alkylation Reactions for Derivative Synthesis

N-alkylation of the primary amine (S)-1-(2,6-Dichlorophenyl)ethanamine provides a direct route to synthesizing secondary and tertiary amines. This transformation typically proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of an alkyl halide, displacing the halide leaving group.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. libretexts.orgmasterorganicchemistry.com The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This results in a mixture of products, which can complicate purification and lower the yield of the desired mono-alkylated product.

To favor mono-alkylation, reaction conditions can be optimized. One common strategy is to use a large excess of the primary amine relative to the alkylating agent. This increases the probability that the alkyl halide will react with the starting amine rather than the product. Another approach involves a competitive deprotonation/protonation strategy, where controlled addition of a base selectively deprotonates the reactant primary amine, while the newly formed secondary amine remains protonated and thus unreactive. researchgate.net

| Alkylating Agent | Product | Reaction Type | Notes |

|---|---|---|---|

| Methyl Iodide (CH₃I) | (S)-N-Methyl-1-(2,6-dichlorophenyl)ethanamine | S_N2 | Prone to over-alkylation to form tertiary amine and quaternary salt. |

| Benzyl Bromide (C₆H₅CH₂Br) | (S)-N-Benzyl-1-(2,6-dichlorophenyl)ethanamine | S_N2 | Excess amine is typically used to improve selectivity for the secondary amine. |

| Ethyl Bromoacetate (BrCH₂CO₂Et) | Ethyl 2-(((S)-1-(2,6-dichlorophenyl)ethyl)amino)acetate | S_N2 | Product can be further cyclized or hydrolyzed to the corresponding amino acid. |

Acylation Reactions and Amide Formation

The reaction of (S)-1-(2,6-Dichlorophenyl)ethanamine with acylating agents is a robust and widely used method for the formation of stable amide bonds. Acyl chlorides and acid anhydrides are common reagents for this transformation. chemguide.co.ukfishersci.co.uk The reaction proceeds through a nucleophilic acyl substitution mechanism, where the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org

When using acyl chlorides, the reaction generates hydrogen chloride (HCl) as a byproduct. chemguide.co.uk Since the starting amine is basic, it can react with the HCl to form an ammonium salt, rendering it non-nucleophilic. Therefore, the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine (e.g., triethylamine), to neutralize the HCl as it is formed. fishersci.co.ukhud.ac.uk Alternatively, two equivalents of the starting amine can be used, with one equivalent acting as the nucleophile and the second as the base. libretexts.org

Acid anhydrides react similarly to acyl chlorides, but the leaving group is a carboxylate anion, and the byproduct is a carboxylic acid instead of HCl. chemguide.co.uk These reactions are generally less vigorous than those with acyl chlorides. chemguide.co.uk For direct coupling with carboxylic acids, which is often inefficient due to acid-base neutralization, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid. fishersci.co.uk

| Acylating Agent | Product (Amide) | Byproduct | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | (S)-N-(1-(2,6-Dichlorophenyl)ethyl)acetamide | HCl | Aprotic solvent (DCM, THF), base (e.g., Triethylamine) |

| Benzoyl Chloride | (S)-N-(1-(2,6-Dichlorophenyl)ethyl)benzamide | HCl | Schotten-Baumann conditions (e.g., aqueous base) or aprotic solvent with base |

| Acetic Anhydride (B1165640) | (S)-N-(1-(2,6-Dichlorophenyl)ethyl)acetamide | Acetic Acid | Can be run neat or in a solvent, often requires heating |

| Benzoic Acid | (S)-N-(1-(2,6-Dichlorophenyl)ethyl)benzamide | Dicyclohexylurea (for DCC) | Coupling agent (e.g., DCC, EDC), aprotic solvent |

Reductive Amination with Carbonyl Compounds

Reductive amination, also known as reductive alkylation, is a highly effective method for the N-alkylation of (S)-1-(2,6-Dichlorophenyl)ethanamine, offering excellent control over the degree of substitution and avoiding the over-alkylation issues common with alkyl halides. frontiersin.orgmasterorganicchemistry.com This one-pot reaction involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine via an intermediate imine. wikipedia.org

The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a hemiaminal intermediate. wikipedia.org This is followed by the elimination of a water molecule to form an imine (from an aldehyde) or an enamine (from a ketone). wikipedia.org This imine intermediate is then reduced in situ to the corresponding secondary amine. jove.com

The success of this one-pot procedure relies on the use of a reducing agent that is selective for the protonated imine over the starting carbonyl compound. jove.com Mild hydride reagents are ideal for this purpose. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are two of the most commonly used reagents for reductive amination because they are less reactive towards aldehydes and ketones at the mildly acidic pH required for imine formation. masterorganicchemistry.comjove.com Catalytic hydrogenation can also be employed as the reduction method. wikipedia.orgnih.gov

| Carbonyl Compound | Intermediate | Final Product (Secondary Amine) | Common Reducing Agent |

|---|---|---|---|

| Benzaldehyde | Schiff Base (Imine) | (S)-N-Benzyl-1-(2,6-dichlorophenyl)ethanamine | NaBH₃CN, NaBH(OAc)₃ |

| Acetone | Imine | (S)-N-Isopropyl-1-(2,6-dichlorophenyl)ethanamine | NaBH₃CN, NaBH(OAc)₃ |

| Cyclohexanone | Enamine/Imine | (S)-N-Cyclohexyl-1-(2,6-dichlorophenyl)ethanamine | NaBH₃CN, Catalytic Hydrogenation |

| Formaldehyde | Imine | (S)-N-Methyl-1-(2,6-dichlorophenyl)ethanamine | NaBH₃CN, H₂/Pd-C |

Synthesis of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are synthesized through the condensation reaction between a primary amine, such as (S)-1-(2,6-Dichlorophenyl)ethanamine, and a carbonyl compound (an aldehyde or a ketone). vedantu.comiosrjournals.org These reactions are typically reversible and are often catalyzed by either an acid or a base. iosrjournals.orgnih.gov

The mechanism involves two key stages. First, the nucleophilic amine adds to the electrophilic carbonyl carbon to form an unstable carbinolamine intermediate. iosrjournals.org In the second stage, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine. nih.govresearchgate.net

To drive the reaction towards the product, the water formed as a byproduct is usually removed from the reaction mixture, for example, by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. The formation of the imine is a critical step in reductive amination (as described in section 5.3) and is also important for the synthesis of various heterocyclic systems and as ligands in coordination chemistry. researchgate.net

| Carbonyl Compound | Schiff Base Product Name | Reaction Conditions |

|---|---|---|

| Salicylaldehyde (2-Hydroxybenzaldehyde) | (S,E)-2-(((1-(2,6-Dichlorophenyl)ethyl)imino)methyl)phenol | Reflux in ethanol (B145695) or methanol (B129727) |

| Benzaldehyde | (S,E)-N-Benzylidene-1-(2,6-dichlorophenyl)ethanamine | Acid or base catalysis, removal of water |

| 4-Methoxybenzaldehyde | (S,E)-1-(2,6-Dichlorophenyl)-N-(4-methoxybenzylidene)ethanamine | Reflux in a suitable solvent (e.g., Toluene) with a Dean-Stark trap |

| Cinnamaldehyde | (S,1E,3E)-N-(3-Phenylallylidene)-1-(2,6-dichlorophenyl)ethanamine | Stirring in an organic solvent at room temperature or with gentle heating |

Design and Synthesis of Complex Ligands Utilizing (S)-1-(2,6-Dichlorophenyl)ethanamine Scaffold

The (S)-1-(2,6-Dichlorophenyl)ethanamine scaffold is a valuable platform for the design and synthesis of chiral ligands for coordination chemistry and asymmetric catalysis. The inherent chirality of the scaffold allows for the transfer of asymmetry to a metal center, creating an asymmetric environment crucial for enantioselective transformations. scispace.com

The primary amine group is the key functional handle for elaboration into more complex, multidentate ligands. For instance, it can be derivatized to incorporate additional donor atoms (N, O, P, S), leading to the formation of bidentate, tridentate, or tetradentate ligands. rsc.orgrsc.org A common strategy involves reacting the amine with molecules containing other coordinating groups. For example, reaction with 2-pyridinecarboxaldehyde (B72084) followed by reduction can yield a bidentate N,N'-ligand. Acylation with a carboxylic acid bearing another donor group can produce an amido-ligand with enhanced coordination properties.

The sterically demanding 2,6-dichlorophenyl group plays a critical role in the ligand's function. It can influence the coordination geometry around the metal center, create a specific chiral pocket to control substrate approach, and enhance the stability of the resulting metal complex. acs.org Chiral ligands derived from enantiopure amines are synthesized and used to create metal complexes with specific geometries, which are then applied in areas such as asymmetric catalysis. researchgate.net

| Synthetic Strategy | Intermediate | Resulting Ligand Type | Potential Metal Ions | Potential Application |

|---|---|---|---|---|

| Reaction with 2-Pyridinecarboxaldehyde followed by reduction | Schiff Base | Bidentate (N,N') | Pd(II), Ru(II), Co(III) | Asymmetric catalysis, chiral recognition |

| Acylation with Picolinic acid (2-Pyridinecarboxylic acid) | Amide | Bidentate (N,N') | Cu(II), Fe(II), Zn(II) | Bioinorganic modeling, catalysis |

| Reaction with 2-(Diphenylphosphino)benzaldehyde followed by reduction | Phosphino-imine | Bidentate (P,N) | Rh(I), Ir(I), Pd(II) | Asymmetric hydrogenation, hydroformylation |

| Double reductive amination with a diketone (e.g., 2,4-pentanedione) | β-Keto-enamine | Bidentate (N,N') | Ni(II), Cu(II), V(IV)O | Catalysis, material science |

Computational Chemistry Approaches to S 1 2,6 Dichlorophenyl Ethanamine Hydrochloride

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For (S)-1-(2,6-dichlorophenyl)ethanamine hydrochloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate its fundamental chemical characteristics. researchgate.net Such studies provide a framework for understanding the molecule's stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net

Molecular orbital (MO) analysis, particularly the study of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring, while the LUMO may be distributed across the aromatic system and the protonated amine group. The electron-withdrawing nature of the two chlorine atoms significantly influences the energy levels of these orbitals. A lower HOMO-LUMO gap would suggest higher chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Description | Predicted Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

Note: This table is illustrative, based on typical values for similar aromatic amines, and represents the type of data generated from DFT calculations.

Charge distribution analysis provides insight into the electrostatic potential of a molecule, which is critical for understanding intermolecular interactions. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). researchgate.net

In this compound, the MEP map would show negative potential (typically colored red) around the electronegative chlorine atoms. nih.gov The region around the protonated amine group (-NH3+) would exhibit a strong positive potential (colored blue), indicating its role as a hydrogen-bond donor. nih.gov The aromatic ring would show a mixed potential, influenced by the electron-withdrawing chlorine atoms. This analysis helps predict how the molecule will interact with solvents and biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of this compound and its non-covalent interactions with its environment, such as solvent molecules or a receptor binding site. researchgate.net

Due to steric hindrance from the two ortho-chlorine atoms on the phenyl ring, rotation around the bond connecting the ring to the ethanamine side chain is restricted. MD simulations can explore the accessible conformational space, identify the most stable low-energy conformers, and quantify the energy barriers between them. Furthermore, simulations in an aqueous environment can reveal the structure and dynamics of the hydration shell around the molecule, particularly the strong interactions between water molecules and the charged -NH3+ group and the chlorine atoms.

Molecular Docking for Ligand-Receptor Interaction Prediction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

For this compound or its derivatives, the docking process would involve:

Preparation of Ligand and Receptor: Generating a 3D structure of the ligand and preparing the 3D crystal structure of the target protein, which might involve adding hydrogen atoms and assigning charges. nih.gov

Binding Site Identification: Defining the active site of the receptor where the ligand is expected to bind.

Docking Simulation: Using a scoring function to evaluate thousands of possible binding poses of the ligand within the active site. The simulation identifies poses with the lowest binding energy, which corresponds to the most stable ligand-receptor complex. nih.gov

Docking studies could reveal key interactions, such as hydrogen bonds between the protonated amine group of the ligand and polar residues (e.g., Asp, Glu, Ser) in the receptor, as well as hydrophobic or halogen-bond interactions involving the dichlorophenyl ring. nih.govnih.gov

Theoretical Crystal Structure Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Theoretical analysis of crystal structures helps to understand the intermolecular forces that govern the packing of molecules in a solid state. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. nih.gov

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Description | Predicted Contribution (%) |

| Cl···H/H···Cl | Interactions involving chlorine and hydrogen atoms | ~30-40% |

| H···H | van der Waals interactions between hydrogen atoms | ~15-25% |

| C···H/H···C | Interactions involving carbon and hydrogen atoms | ~8-12% |

| C···C | π-π stacking interactions between aromatic rings | ~5-10% |

| Cl···Cl | Interactions between chlorine atoms | ~5-10% |

Note: The percentage contributions are hypothetical, based on published analyses of similar chlorinated organic compounds, and illustrate the quantitative output of Hirshfeld analysis. nih.govnih.gov

Bright red spots on the dnorm surface would indicate the strong N-H···Cl hydrogen bonds, while other weaker contacts like C-H···Cl and potential π-π stacking would also be visible. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. nih.gov For derivatives of (S)-1-(2,6-dichlorophenyl)ethanamine, QSPR models can be developed to predict properties like solubility, lipophilicity (logP), and metabolic stability, which are crucial in drug development. nih.govresearchgate.net

The QSPR workflow typically involves:

Data Compilation: Gathering a dataset of derivative compounds with experimentally measured properties.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and topological features.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest. researchgate.net

Model Validation: Rigorously testing the model's predictive power using external or cross-validation techniques. researchgate.net

Such models provide a way to predict the properties of newly designed derivatives even before they are synthesized, thereby accelerating the optimization of lead compounds in a drug discovery pipeline. nih.govnih.gov

Role As a Chiral Building Block in Complex Molecule Synthesis

Utility in the Construction of Enantiomerically Pure Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has grown exponentially, driven by the understanding that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. (S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride serves as a key chiral intermediate in the synthesis of single-enantiomer drugs, particularly those targeting the cardiovascular and central nervous systems. myskinrecipes.com Its incorporation into a molecule can significantly enhance the selectivity and efficacy of the final drug compound. myskinrecipes.com

A prominent example of its application is in the synthesis of Levobupivacaine, a long-acting local anesthetic. myskinrecipes.com The enantiomeric purity of Levobupivacaine is critical for its desired pharmacological activity and reduced toxicity. myskinrecipes.com The synthesis of this drug often involves the use of (S)-1-(2,6-Dichlorophenyl)ethanamine as a starting material to establish the required stereochemistry.

Furthermore, this chiral amine is a precursor in the synthesis of novel therapeutics for neurological disorders. For instance, it is a key component in the synthesis of LY3154207, a potent and selective positive allosteric modulator of the dopamine D1 receptor, which has been investigated for the treatment of Lewy body dementia. researchgate.net The 2-(2,6-dichlorophenyl)acetyl group, derived from a related precursor, is a crucial part of the final drug structure. researchgate.net

The 2,6-dichlorophenyl moiety is also found in other cardiovascular drugs, such as 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride (Catapres), an antihypertensive agent. nih.govnih.gov While not directly synthesized from this compound, the presence of this structural motif highlights its importance in the design of cardiovascular medications.

Application in the Synthesis of Chiral Catalysts and Auxiliaries

The development of new chiral catalysts and auxiliaries is fundamental to advancing asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. harvard.edunih.gov While direct applications of this compound in this context are not extensively documented in readily available literature, its structural characteristics make it a promising candidate for the development of novel chiral ligands and auxiliaries.

Chiral amines are frequently used as the basis for synthesizing chiral ligands for transition metal-catalyzed reactions. These ligands can coordinate to a metal center and create a chiral environment that influences the stereoselectivity of transformations such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation. The sterically demanding 2,6-dichlorophenyl group of (S)-1-(2,6-Dichlorophenyl)ethanamine could be advantageous in creating a well-defined and highly selective catalytic pocket.

Moreover, chiral amines can be converted into chiral auxiliaries for diastereoselective reactions. osi.lv For example, they can be reacted with carboxylic acids to form amides, which can then undergo stereoselective alkylation or aldol reactions. The dichlorophenyl group would likely play a significant role in controlling the facial selectivity of these reactions. Further research into the derivatization of this compound could lead to the development of new and effective chiral catalysts and auxiliaries for asymmetric synthesis.

Integration into Natural Product Synthesis

The total synthesis of complex natural products is a significant challenge in organic chemistry and often requires the use of highly functionalized and enantiomerically pure building blocks. While there is a vast body of literature on natural product synthesis, the specific integration of this compound is not prominently reported.

However, the structural motifs present in this chiral amine are found in various natural products and their synthetic analogues. The development of synthetic strategies to access these complex molecules often relies on the availability of versatile chiral building blocks. nih.govgrantome.com The principles of asymmetric synthesis, which are central to natural product synthesis, often employ chiral amines and their derivatives to control stereochemistry. nih.gov

Future research in the total synthesis of natural products containing a chiral ethylamine side chain attached to a substituted aromatic ring could potentially benefit from the use of this compound or its derivatives. Its well-defined stereochemistry and functional handles could make it a valuable starting material or intermediate in the construction of these intricate molecular architectures.

Contribution to the Synthesis of Agrochemical Intermediates

The agrochemical industry relies on the development of new and effective pesticides, herbicides, and fungicides to ensure food security. myskinrecipes.com Many of these agrochemicals are chiral molecules, and their biological activity often resides in a single enantiomer. This compound is utilized in the preparation of agrochemicals where optical purity is critical. myskinrecipes.com

The dichlorophenyl group is a common structural feature in a number of successful agrochemicals. For instance, dichlorophenyl-containing compounds have been investigated for their fungicidal activity. nih.gov A series of 2-dichlorophenyl-3-triazolylpropyl ethers, related to the fungicide tetraconazole, have been synthesized and shown to exhibit a broad spectrum of activity. nih.gov While these specific compounds may not be directly derived from this compound, the presence of the dichlorophenyl moiety is significant.

Similarly, in the field of herbicides, compounds containing a dichlorophenyl group have been explored. nih.govmdpi.com The development of novel herbicides often involves the synthesis and screening of a wide range of chemical structures, and chiral amines can play a role in creating new active ingredients with improved efficacy and environmental profiles. The use of this compound as a chiral building block could lead to the discovery of new agrochemicals with enhanced performance.

Precursor in the Development of Specialty Chemicals

Beyond its applications in the pharmaceutical and agrochemical industries, this compound serves as a precursor for the synthesis of various fine and specialty chemicals where optical purity is a key requirement. myskinrecipes.com These chemicals can have a wide range of applications, including in materials science, polymer chemistry, and as components in more complex molecular systems.

The unique combination of a chiral center and a dichlorinated aromatic ring makes this compound a valuable starting material for creating molecules with specific physical and chemical properties. For example, the dichlorophenyl group can influence the electronic and steric properties of a molecule, which can be important for its performance in various applications. The chiral nature of the molecule can be exploited to create materials with specific optical or chiroptical properties.

While specific examples of specialty chemicals derived from this compound are not extensively detailed in the public domain, its role as a versatile chiral building block suggests its potential in the development of a wide array of advanced materials and fine chemicals.

Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration Determination

Single crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional structures of molecules, including the unambiguous assignment of absolute stereochemistry. nih.govresearchgate.net This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

For chiral molecules like (S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride, XRD analysis of a suitable single crystal allows for the direct determination of the absolute configuration at the stereogenic center (the carbon atom bearing the amine group). nih.gov The crystallographic structure of 1-(2,6-dichlorophenyl)ethanamine (B7899939) hydrochloride reveals a specific molecular arrangement where the ethanamine side chain is attached to the phenyl ring substituted with chlorine atoms at the 2 and 6 positions. The presence of these bulky ortho-substituents imposes significant steric constraints, influencing the molecule's preferred conformation. The hydrochloride salt form further stabilizes the crystal structure through ionic interactions and hydrogen bonding, which dictates the molecular packing in the crystal lattice.

Spectroscopic Characterization for Structural Confirmation

Beyond establishing the absolute configuration, various spectroscopic techniques are essential for confirming the molecular structure and identifying the functional groups present.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. hyphadiscovery.comethernet.edu.et By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₃⁺) protons. The aromatic protons typically appear in the downfield region (δ 6.0-9.5 ppm). pdx.edu The methine proton would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons would, in turn, appear as a doublet. The amine protons often present as a broad singlet, and their chemical shift can be variable. msu.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule. The aromatic carbons would show signals in the typical aromatic region (δ 100-150 ppm), with the carbons directly attached to the chlorine atoms being significantly influenced. The aliphatic carbons (methine and methyl) would appear in the upfield region of the spectrum. pdx.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are approximate ranges and can vary based on solvent and concentration.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| Aromatic CH | 6.0 - 9.5 | 120 - 140 | Multiplet |

| C-Cl | N/A | 130 - 150 | Singlet |

| CH-NH₃⁺ | 3.5 - 5.0 | 45 - 60 | Quartet |

| CH₃ | 1.0 - 2.0 | 15 - 25 | Doublet |

| NH₃⁺ | Variable (Broad) | N/A | Singlet |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz Key absorptions in the IR spectrum of this compound would confirm the presence of the primary ammonium (B1175870) group (from the hydrochloride salt), the aromatic ring, and the carbon-chlorine bonds.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (R-NH₃⁺) | N-H Stretching | 3200 - 2800 (broad) |

| Ammonium (R-NH₃⁺) | N-H Bending | 1600 - 1500 |

| Aromatic C-H | C-H Stretching | 3100 - 3000 |

| Aromatic C=C | C=C Stretching | 1600 - 1450 |

| Alkyl C-H | C-H Stretching | 3000 - 2850 |

| C-N | C-N Stretching | 1250 - 1020 |

| C-Cl | C-Cl Stretching | 800 - 600 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 2,6-dichlorophenyl ring acts as a chromophore. The UV spectrum of a related compound, 2,6-dichlorophenol, shows absorption peaks around 285, 278, and 205 nm, which is indicative of the electronic transitions within the substituted benzene (B151609) ring. researchgate.net Similar absorption patterns would be expected for this compound.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is typically observed as the protonated molecule [M+H]⁺. For this compound, the mass spectrum would show a peak corresponding to the free base, 1-(2,6-dichlorophenyl)ethanamine. The molecular formula of the free base is C₈H₉Cl₂N. uni.lu ESI-MS would identify the molecular ion peak at an m/z corresponding to this free base plus a proton.

Vibrational Spectroscopy for Conformational Studies